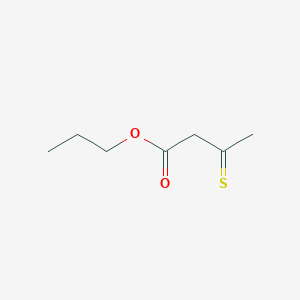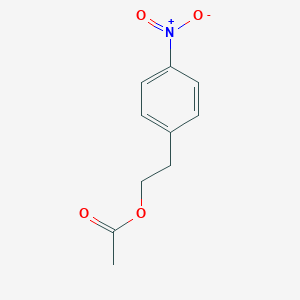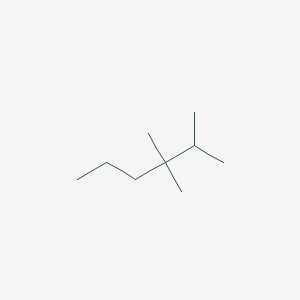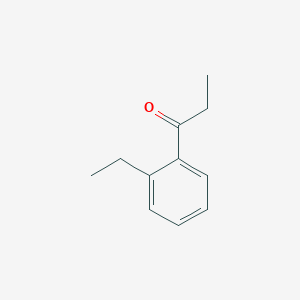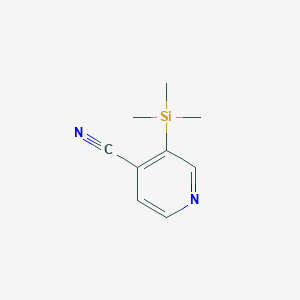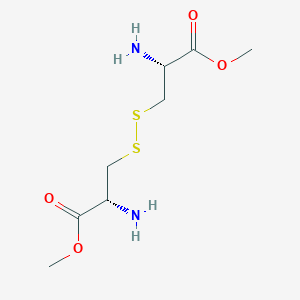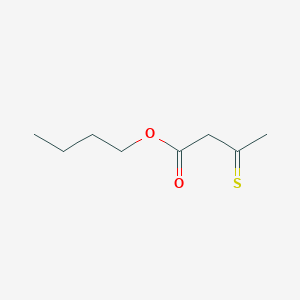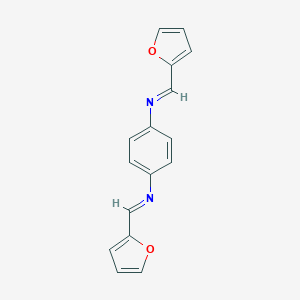
2,4-Diaminopyrimidine
Übersicht
Beschreibung
2,4-Diaminopyrimidine is an aminopyrimidine in which a pyrimidine nucleus is substituted with amino groups at C-2 and C-4 . It is a diaminopyrimidine and is considered an aromatic compound .
Synthesis Analysis
A series of 2,4-diaminopyrimidine derivatives were designed, synthesized, and evaluated as inhibitors of focal adhesion kinase (FAK) with antitumor and anti-angiogenesis activities . More hydrophobic compounds were analyzed using molecular docking and molecular dynamic simulations .
Molecular Structure Analysis
The crystal and molecular structures of 2,4-Diaminopyrimidine were determined to elucidate the conformational aspects of drug specificity .
Chemical Reactions Analysis
The peroxyacid oxidation of 6-chloro-2,4-diaminopyrimidine led to two products, 6-chloro-2,4-diaminopyrimidine 3-N-oxide and 2,4-diamino-5,6-dichloropyrimidine 3-N-oxide .
Physical And Chemical Properties Analysis
2,4-Diaminopyrimidine is a light orange crystalline powder . It has a molecular formula of C4H6N4 and a molecular weight of 110.12 g/mol . It acts as a weak base with a pKa value of 6.3 and is stable under acidic conditions .
Wissenschaftliche Forschungsanwendungen
Antifolate Drugs Against Bacillus anthracis
2,4-Diaminopyrimidine has been utilized in the synthesis of antifolate drugs that show activity against Bacillus anthracis , the bacterium responsible for anthrax. These compounds inhibit dihydrofolate reductase (DHFR), an enzyme critical for bacterial growth and replication. The structural composition includes a 2,4-diaminopyrimidine ring, which is essential for the antifolate activity .
Hair Loss Treatment
In the pharmaceutical industry, 2,4-Diaminopyrimidine derivatives such as Kopexil (2,4-Diaminopyrimidine 3-oxide) and Minoxidil are used in hair loss treatments. They work by reducing hair shedding and increasing hair mass and density .
Supramolecular Chemistry
2,4-Diaminopyrimidine salts have been synthesized to study their crystal structures and supramolecular features. These studies are crucial for understanding the molecular interactions and designing new materials with desired physical and chemical properties .
Hydrogen Evolution Reaction Catalysts
Research has indicated that 2,4-Diaminopyrimidine can enhance the hydrogen evolution activity when doped in graphitic carbon nitride (GCN). This application is significant in the field of sustainable energy, particularly in improving the efficiency of photocatalytic water splitting .
Anticancer Drug Development
Compounds containing the 2,4-Diaminopyrimidine moiety have been investigated for their antiproliferative activity against cancer cells. These studies aim to develop new small-molecule drugs for cancer treatment .
Antibiotic Resistance Research
The 2,4-Diaminopyrimidine structure is integral to new drug candidates designed to combat antibiotic-resistant strains of bacteria. By targeting specific bacterial enzymes, these drugs can potentially offer new treatment options for resistant infections .
Wirkmechanismus
Target of Action
2,4-Diaminopyrimidine primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . In addition, 2,4-Diaminopyrimidine has also been identified as a potent inhibitor of Trypanosoma brucei and related trypanosomatid protozoans .
Mode of Action
2,4-Diaminopyrimidine inhibits DHFR, thereby blocking the biosynthesis of purines and pyrimidines . This disrupts bacterial DNA synthesis and leads to cell death . In the case of Trypanosoma brucei, the loss of viability following exposure to 2,4-Diaminopyrimidine is dependent on compound concentration and incubation time .
Biochemical Pathways
The inhibition of DHFR by 2,4-Diaminopyrimidine prevents the conversion of dihydrofolate to tetrahydrofolate . Tetrahydrofolate is a crucial cofactor in the synthesis of purine and pyrimidine nucleotides, which are essential for DNA synthesis and cell multiplication . Therefore, the inhibition of DHFR disrupts these biochemical pathways, leading to cell death .
Result of Action
The inhibition of DHFR by 2,4-Diaminopyrimidine leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver . This results in the death of the cell. In the case of Trypanosoma brucei, exposure to 2,4-Diaminopyrimidine results in irreversible effects on survival or commits the parasites to death .
Action Environment
The action of 2,4-Diaminopyrimidine can be influenced by environmental factors such as the presence of other functional groups or interaction sites in the molecule. For instance, the presence of different functional groups or interaction sites can be exploited in the synthesis of higher-order cocrystals . Furthermore, the hydrophilicity of the compound can affect its ability to cross the cell wall of Mycobacterium tuberculosis .
Safety and Hazards
2,4-Diaminopyrimidine may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4/c5-3-1-2-7-4(6)8-3/h1-2H,(H4,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAWASYJIRZXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70166021 | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidine | |
CAS RN |
156-81-0 | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Pyrimidinediamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diaminopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70166021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2,4-diyldiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOPYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5ZY0JJP5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of 2,4-diaminopyrimidine derivatives as antimicrobial agents?
A1: 2,4-diaminopyrimidines act as dihydrofolate reductase (DHFR) inhibitors. [, , , , ] DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of purines, thymidylate, and several amino acids. [] By inhibiting DHFR, these compounds disrupt DNA synthesis and cell division in bacteria and other microorganisms. []
Q2: How do structural modifications of 2,4-diaminopyrimidines impact their activity against DHFR?
A2: Studies have shown that the presence of specific substituents on the 2,4-diaminopyrimidine ring system significantly affects their binding affinity to DHFR. [, , , ] For example, bulky substituents at the 5-position generally enhance activity against E. coli DHFR, while smaller substituents are favored for bovine liver DHFR. [] This difference in structure-activity relationships can be exploited to develop more selective antibacterial agents.
Q3: What role does the 5-nitroso group play in the activity of 2,4-diaminopyrimidines as CDK2 inhibitors?
A3: The 5-nitroso group in compounds like NU6027 (6-cyclohexylmethoxy-5-nitroso-2,4-diaminopyrimidine) forms an intramolecular hydrogen bond with the adjacent 4-amino group. [, , ] This interaction forces the molecule into a pseudo-purine conformation, facilitating its binding to the ATP-binding site of CDK2. [, , , ]
Q4: Can the 5-nitroso group be replaced with other functional groups while maintaining activity against CDK2?
A4: Yes, research has shown that the 5-cyano-NNO-azoxy group can substitute the 5-nitroso group while retaining activity against CDK2. [, , ] These compounds exhibit similar potency to their nitroso counterparts. [, , ]
Q5: What spectroscopic techniques are commonly used to characterize 2,4-diaminopyrimidine derivatives?
A5: Researchers commonly use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize 2,4-diaminopyrimidines. [, , , , ] These techniques provide information on the structure, purity, and presence of specific functional groups.
Q6: How has computational chemistry contributed to understanding the interaction of 2,4-diaminopyrimidines with their target enzymes?
A6: Molecular modeling studies have been instrumental in visualizing the binding interactions of 2,4-diaminopyrimidines with enzymes like DHFR and CDK2. [, , , ] These studies have provided valuable insights into the key structural features responsible for activity, aiding in the design of more potent and selective inhibitors.
Q7: What are the key structural features of 2,4-diaminopyrimidines that contribute to their interaction with DHFR?
A7: The 2,4-diaminopyrimidine ring system forms crucial hydrogen bonds with residues in the active site of DHFR. [, , ] The aromatic ring at the 5-position typically participates in hydrophobic interactions, further stabilizing the enzyme-inhibitor complex. [, , ]
Q8: Have Quantitative Structure-Activity Relationship (QSAR) studies been conducted on 2,4-diaminopyrimidines?
A8: Yes, QSAR studies have been conducted to correlate the physicochemical properties of 2,4-diaminopyrimidines with their biological activity. [, , , ] These studies have identified key parameters, such as hydrophobicity (logP) and steric factors (MR), influencing their potency and selectivity.
Q9: What are some of the potential applications of 2,4-diaminopyrimidine derivatives beyond their antimicrobial properties?
A9: 2,4-diaminopyrimidines have shown promise as potential anticancer agents, particularly as CDK2 inhibitors. [, , ] Their ability to disrupt cell cycle progression makes them attractive candidates for further research in oncology.
Q10: Are there any ongoing challenges in the development of 2,4-diaminopyrimidine-based drugs?
A10: Despite their potential, challenges remain in optimizing the pharmacological properties of 2,4-diaminopyrimidines, including improving their solubility, bioavailability, and reducing potential toxicity. [, , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

